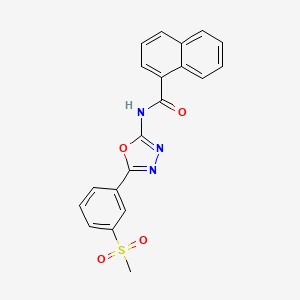

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide

Description

Properties

IUPAC Name |

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4S/c1-28(25,26)15-9-4-8-14(12-15)19-22-23-20(27-19)21-18(24)17-11-5-7-13-6-2-3-10-16(13)17/h2-12H,1H3,(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQQNYJMHDCSJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring. This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening for the coupling reactions to identify the most efficient catalysts and conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide can undergo several types of chemical reactions, including:

Oxidation: The methylsulfonyl group can be further oxidized to sulfone derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while reduction of the oxadiazole ring could produce various amine derivatives.

Scientific Research Applications

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism of action of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide are compared below with analogous 1,3,4-oxadiazole and triazole derivatives from the literature.

Table 1: Structural and Functional Comparison

Key Observations

Structural Variations and Bioactivity: The methylsulfonyl group in the target compound distinguishes it from nitro-substituted triazoles (e.g., 6b, 6c) and sulfonamide-linked oxadiazoles (e.g., ). Naphthamide vs. Indole/Acetamide Moieties: The naphthamide group in the target compound offers greater aromatic surface area than indole-sulfanylacetamides or simple phenylacetamides , which may enhance target binding via π-π interactions.

Synthetic Routes :

- The target compound’s synthesis likely involves cyclization of a thiosemicarbazide intermediate (common for 1,3,4-oxadiazoles) or copper-catalyzed click chemistry (as seen in triazole derivatives ). In contrast, furan-linked oxadiazoles (e.g., ) are synthesized via acid-catalyzed Schiff base formation.

Pharmacological Performance :

- Triazole derivatives (e.g., 6b, 6c) exhibit higher cytotoxicity (IC₅₀: 5–10 µM) compared to oxadiazoles, likely due to nitro group-mediated oxidative stress.

- Sulfonamide-linked oxadiazoles (e.g., ) show specificity against Gram-positive bacteria, whereas methylsulfonyl groups may broaden activity due to improved membrane permeability .

Table 2: Pharmacokinetic and Toxicity Comparisons

Biological Activity

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide is a compound that has gained attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the current understanding of its biological activity based on various studies and data.

Chemical Structure and Properties

The compound is characterized by its oxadiazole ring and a naphthamide moiety, which contribute to its biological properties. The presence of the methylsulfonyl group enhances its reactivity and interaction with biological targets.

Chemical Formula: C16H15N3O3S

Molecular Weight: 341.37 g/mol

IUPAC Name: this compound

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial activity against various bacterial strains. For instance, a related compound with a similar structure showed potent antibacterial effects against MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii with growth inhibition rates ranging from 85% to 97% .

| Bacterial Strain | Growth Inhibition (%) |

|---|---|

| MRSA | 95 |

| E. coli | 90 |

| K. pneumoniae | 88 |

| P. aeruginosa | 92 |

| A. baumannii | 97 |

This highlights the potential of the compound as a lead for developing new antibiotics.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies using an egg-white induced edema model indicated that derivatives of this compound significantly reduced paw edema compared to control groups . The anti-inflammatory activity was comparable to that of established drugs like diclofenac sodium.

| Compound ID | Dose (mg/kg) | Edema Reduction (%) |

|---|---|---|

| 11 | 3 | 75 |

| 12 | 3 | 70 |

| 14 | 3 | 80 |

These results suggest that the compound may selectively inhibit COX-2, an enzyme involved in inflammation, while minimizing side effects typically associated with non-selective COX inhibitors.

The mechanism by which this compound exerts its effects involves modulation of cellular signaling pathways. It has been reported to inhibit kinases such as Polo-like kinase 4 (PLK4), essential for cell division, leading to cell cycle arrest in the S/G2 phase. This action not only contributes to its antimicrobial properties but also suggests potential applications in cancer therapeutics.

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

- Antibacterial Efficacy : A study involving a series of oxadiazole derivatives demonstrated their effectiveness against multi-drug resistant strains of bacteria, reinforcing the importance of structural modifications in enhancing antibacterial properties .

- Safety Profile : Compounds related to this compound were evaluated for cytotoxicity against human cells, revealing a favorable safety margin where therapeutic doses were well tolerated .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide, and how do reaction conditions influence yield?

- Methodology : The synthesis of oxadiazole derivatives typically involves cyclization reactions. For example, 1,3,4-oxadiazole rings can be formed via condensation of hydrazides with carboxylic acids or via cycloaddition reactions using Cu(OAc)₂ as a catalyst in a solvent system like t-BuOH:H₂O (3:1) . Key parameters include temperature (room temperature for 6–8 hours) and catalyst loading (10 mol% Cu(OAc)₂). Purification via recrystallization (ethanol) ensures high purity.

- Data Contradictions : Some protocols use trifluoroacetic acid for deprotection , while others rely on milder conditions. Researchers must optimize based on substituent stability.

Q. How is structural characterization performed for this compound, and what spectroscopic markers are critical?

- Methodology :

- IR Spectroscopy : Key peaks include C=O (1670–1682 cm⁻¹), C-N (1295–1340 cm⁻¹), and sulfonyl S=O (1150–1200 cm⁻¹) .

- NMR : ¹H NMR in DMSO-d₆ shows distinct signals for aromatic protons (δ 7.2–8.6 ppm), methylsulfonyl groups (δ 3.1–3.3 ppm), and oxadiazole-linked protons (δ 5.3–5.5 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How do structural modifications (e.g., methylsulfonyl vs. nitro substituents) affect biological activity and target binding?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare analogs like N-(5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide and sulfonyl-containing derivatives .

- Molecular Docking : Use software (e.g., AutoDock) to model interactions with enzymes like acetylcholinesterase (AChE). The methylsulfonyl group enhances hydrogen bonding with residues like Tyr337 in AChE .

- Data Contradictions : Nitro groups may improve antimicrobial activity but reduce solubility, complicating in vivo applications .

Q. What strategies resolve discrepancies in reported bioactivity data for oxadiazole derivatives?

- Methodology :

- Meta-Analysis : Cross-reference IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity).

- Control Experiments : Test compounds under identical conditions (e.g., pH, solvent) to isolate substituent effects. For example, methylsulfonyl derivatives show 2–3x higher enzyme inhibition than non-sulfonated analogs .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- Methodology :

- ADMET Prediction : Tools like SwissADME assess logP (lipophilicity) and BBB permeability. The naphthamide moiety increases logP (~3.5), suggesting moderate bioavailability .

- Metabolic Stability : Simulate cytochrome P450 interactions using Schrödinger’s MetaSite. Methylsulfonyl groups reduce metabolic degradation compared to methyl esters .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating this compound’s anticancer potential?

- Methodology :

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify early/late apoptosis .

- Controls : Include cisplatin as a positive control and DMSO as a solvent control.

Q. How to design a SAR study for optimizing solubility without compromising activity?

- Methodology :

- Polar Substituents : Introduce methoxy or hydroxyl groups to the naphthamide ring. For example, 4-methoxy analogs show improved aqueous solubility (logS −4.2 vs. −5.8 for parent compound) .

- Prodrug Strategies : Synthesize phosphate esters of the methylsulfonyl group to enhance bioavailability .

Data Analysis and Interpretation

Q. How to interpret conflicting cytotoxicity data between enzyme inhibition and cell-based assays?

- Methodology :

- Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm target binding in cells .

- Off-Target Screening : Test against unrelated enzymes (e.g., kinases) to rule out nonspecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.